REACTION_SMILES
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[Br:7][c:8]1[n:9][c:10]([C:13](=[O:14])[OH:15])[s:11][cH:12]1.[C:1]([Cl:2])(=[O:3])[C:4]([Cl:5])=[O:6].[CH3:17][CH2:18][O:19][C:20](=[O:21])[CH3:22].[NH3:16]>>[Br:7][c:8]1[n:9][c:10]([C:13](=[O:15])[NH2:16])[s:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1nc(Br)cs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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NC(=O)c1nc(Br)cs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |